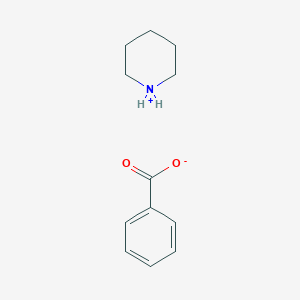

Piperidinium benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidinium benzoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Properties

Piperidinium compounds, including piperidinium benzoate, have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them suitable candidates for inclusion in topical antimicrobial formulations. For instance, piperidinium derivatives have been incorporated into deodorant and antiperspirant products due to their ability to reduce perspiration and combat odor-causing bacteria .

1.2 Drug Development

The structural versatility of piperidine derivatives allows for the design of new pharmaceuticals targeting a range of conditions. Recent studies have shown that piperidinium derivatives can effectively inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s . Furthermore, computational studies have predicted the pharmacological activity of new piperidine derivatives, indicating potential applications in cancer treatment and central nervous system disorders .

1.3 Coordination Chemistry

Piperidinium compounds have been explored for their coordination properties with metal ions. For example, a study highlighted the use of piperidinium-based ligands in forming stable metal-ligand complexes that exhibit interesting electronic properties and thermal stability . These complexes may find applications in catalysis or as photoactive materials.

Agricultural Applications

2.1 Herbicidal Ionic Liquids

Recent advancements have led to the synthesis of piperidinium-based herbicidal ionic liquids (HILs). These compounds exhibit enhanced wettability and phytotoxicity compared to conventional herbicides. A study demonstrated that synthesized 1-alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoates showed superior performance in controlling weed growth due to their improved surface activity .

Synthetic Methods

The synthesis of this compound typically involves straightforward chemical reactions starting from commercially available precursors. For instance, one method includes the esterification of benzoic acid with piperidine derivatives under controlled conditions to yield the desired product. The resulting compound can then be purified through recrystallization or chromatography.

Case Studies

4.1 Topical Formulations

In a case study focusing on cosmetic applications, piperidinium compounds were formulated into antiperspirants that effectively reduced sweat production while providing antimicrobial benefits. These formulations were tested for skin compatibility and efficacy against common bacteria associated with body odor .

4.2 Phytotoxicity Testing

A comprehensive evaluation of the phytotoxic effects of synthesized piperidinium-based herbicides was conducted using various plant species. Results indicated significant inhibition of growth in target weeds compared to control groups, showcasing the potential for these compounds in agricultural pest management .

Summary Table: Key Properties and Applications

Analyse Des Réactions Chimiques

Step 2: Metathesis with Sodium Benzoate

-

Reaction : 1-Alkyl-1-methylpiperidinium bromide reacts with sodium benzoate in aqueous solution.

-

Conditions : Sodium bicarbonate is used to neutralize excess acid, avoiding Hoffman elimination. The product is extracted with chloroform, washed to remove bromide ions, and dried under reduced pressure .

Yield and Surfactant Content

| Alkyl Chain Length | Surfactant Content (%) | Yield (%) |

|---|---|---|

| C₈ | 93.0 | 85 |

| C₁₀ | 98.5 | 95 |

| C₁₈ | 93.5 | 93 |

| Data adapted from herbicidal ionic liquid studies . |

Reactivity in Condensation Reactions

Piperidinium benzoate facilitates condensation reactions, such as the Rügheimer-Burrows reaction, via iminium ion intermediates :

Example Reaction

-

Reactants : this compound, benzaldehyde.

-

Product : 3,5-Dibenzylpyridine (confirmed via NMR and oxidative derivatization) .

-

Catalytic Role : The benzoate anion stabilizes intermediates, enhancing reaction efficiency compared to acetate analogs .

Surface Activity and Interfacial Reactions

This compound’s amphiphilic structure drives its surface-active behavior, critical for herbicidal applications :

Key Findings

-

Wettability : HILs (Herbicidal Ionic Liquids) with C₁₈ chains exhibit superior surface wetting on plant leaves compared to commercial formulations.

-

Zeta Potential : Chain elongation (C₈→C₁₈) increases surface charge density, enhancing adsorption on hydrophobic interfaces.

-

AFM Analysis : Longer alkyl chains form denser monolayers, reducing interfacial tension by 40–60% .

Wettability Comparison

| Compound | Contact Angle (°) | Surface Tension (mN/m) |

|---|---|---|

| Piperidinium C₈ | 25 ± 3 | 32.1 |

| Piperidinium C₁₈ | 12 ± 2 | 28.5 |

| Commercial Dicamba | 45 ± 4 | 40.2 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms structural integrity and electronic effects :

¹H NMR Shifts

-

Piperidinium Cation : Protons near nitrogen display downfield shifts (δ 3.2–3.5 ppm) due to electron withdrawal by the benzoate anion.

-

Benzoate Anion : Aromatic protons resonate at δ 7.2–7.8 ppm, with methoxy groups at δ 3.9 ppm (for dicamba analogs) .

¹³C NMR Data

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 45.2 |

| Piperidinium C2 | 62.8 |

| Benzoate COO⁻ | 170.5 |

Stability and Decomposition Pathways

Propriétés

Formule moléculaire |

C12H17NO2 |

|---|---|

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

piperidin-1-ium;benzoate |

InChI |

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2 |

Clé InChI |

QJIJQNUQORKBKY-UHFFFAOYSA-N |

SMILES canonique |

C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.